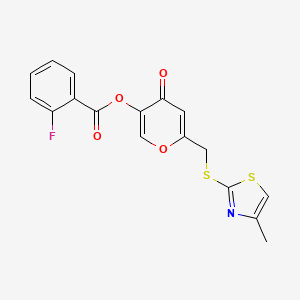
5-氨基-2-(苯基硫基)苯甲腈
描述
5-Amino-2-(phenylsulfanyl)benzenecarbonitrile is a chemical compound with the molecular formula C13H10N2S . It is a specialized reagent used in chemical reactions .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-(phenylsulfanyl)benzenecarbonitrile consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 226.3 .Chemical Reactions Analysis
The specific chemical reactions involving 5-Amino-2-(phenylsulfanyl)benzenecarbonitrile are not detailed in the search results. It’s likely that this compound is used as a reagent in various chemical reactions .科学研究应用
绿色缓蚀剂
5-氨基-2-(苯硫基)苯甲腈及其衍生物作为酸性和碱性环境中金属的绿色缓蚀剂表现出巨大的潜力。例如,2-氨基苯-1,3-二甲腈衍生物在酸性介质中对低碳钢表现出了优异的缓蚀性能,在 100 mg/L 的浓度下抑制效率高达 97.83%。这些化合物按照朗缪尔吸附等温线吸附到金属表面,形成保护层,减轻腐蚀。氨基和苯硫基基团的双重功能在其吸附和抑制作用中起着至关重要的作用,强调了它们在各种工业应用的腐蚀防护策略中的效用 (Verma, Quraishi, & Singh, 2015)。
构象多态性和晶体工程
该化合物的结构多功能性使构象多态性的探索成为可能,这在药物固态化学中至关重要。对类似分子(如 5-甲基-2-[(2-硝基苯基)氨基]-3-噻吩甲腈)的研究揭示了多种多晶型形式的存在,这会显著影响药物的生物利用度和稳定性。这些涉及固态核磁共振和计算建模的研究提供了对分子构象和分子间相互作用之间微妙相互作用的见解,指导更有效药物制剂的设计 (Yu et al., 2000)。
抗菌性能
已经合成并评估了带有 5-氨基-2-(苯硫基)苯甲腈骨架的化合物,以了解它们的抗菌性能。新的合成途径导致了具有显着抗菌和抗真菌活性的衍生物的产生。此类研究不仅扩展了潜在抗菌剂的化学空间,还强调了苯硫基和氨基官能团在介导生物活性中的重要性,为开发新的治疗剂铺平了道路 (Elgemeie et al., 2017)。
光聚合和 3D 打印技术
5-氨基-2-(苯硫基)苯甲腈衍生物的结构基序作为光聚合过程中开发新型光引发剂的基础。这些化合物用作光敏剂或光引发剂时,在紫外光和可见光下表现出显着的效率,促进了快速聚合和高转化率。此类属性有助于推进 3D 打印技术,其中速度和材料性能至关重要。对这些衍生物的探索强调了有机分子在光氧化还原催化和材料科学应用中的潜力 (Tomal et al., 2019)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-amino-2-phenylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAQSPPHVBONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

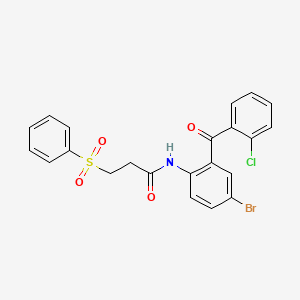
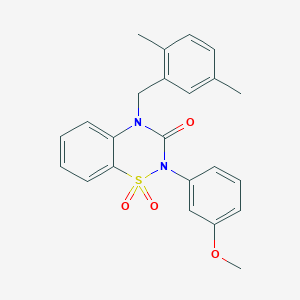
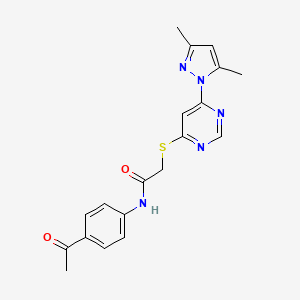
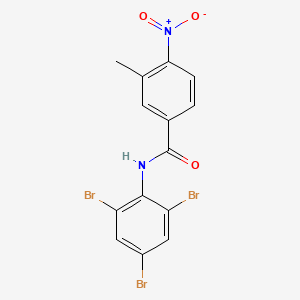
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)
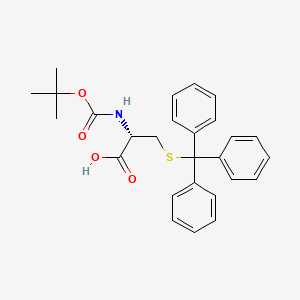
![4-(Isopropylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2733855.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)
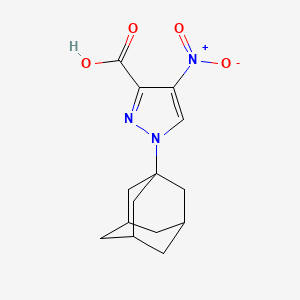

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2733861.png)
![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)
